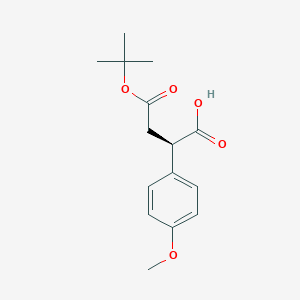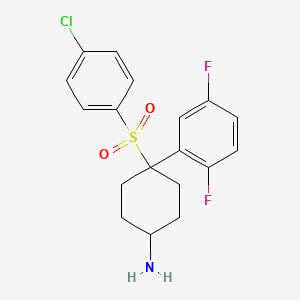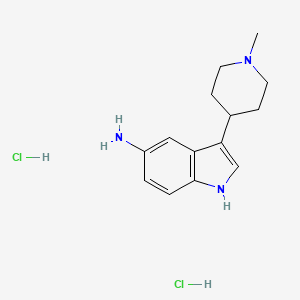
3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride is a chemical compound that has garnered attention in various fields of scientific research This compound is known for its unique structure, which includes an indole core and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride typically involves multiple steps. One common method includes the reaction of 1-methylpiperidine with an indole derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the dihydrochloride salt in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Aplicaciones Científicas De Investigación
3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the brain, such as the 5-HT6 receptor, which plays a role in cognitive function. By antagonizing this receptor, the compound can potentially enhance cognitive abilities and improve memory .
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Methylpiperidin-4-yl)-1H-indole: Shares a similar structure but lacks the amine group.
1-(1-Methylpiperidin-4-yl)piperazine: Contains a piperazine ring instead of an indole core.
N-arylsulfonyl tryptamine: Another compound with an indole core but different substituents.
Uniqueness
3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride is unique due to its specific combination of an indole core and a piperidine ring, which imparts distinct chemical and biological properties. Its ability to interact with the 5-HT6 receptor sets it apart from other similar compounds, making it a valuable candidate for research in cognitive enhancement and neurological therapies .
Propiedades
Fórmula molecular |
C14H21Cl2N3 |
|---|---|
Peso molecular |
302.2 g/mol |
Nombre IUPAC |
3-(1-methylpiperidin-4-yl)-1H-indol-5-amine;dihydrochloride |
InChI |
InChI=1S/C14H19N3.2ClH/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14;;/h2-3,8-10,16H,4-7,15H2,1H3;2*1H |
Clave InChI |
NVPQXCCIINIGOU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


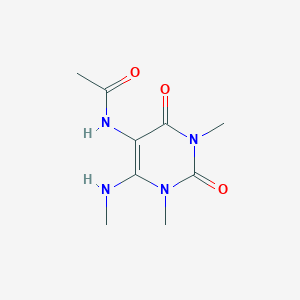
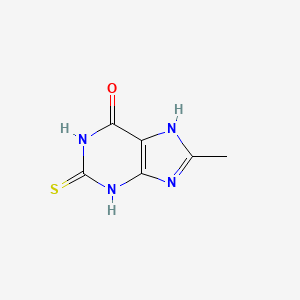
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)



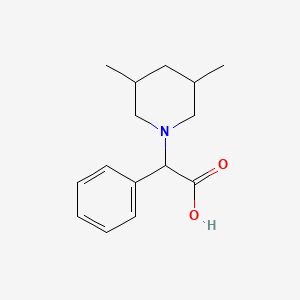
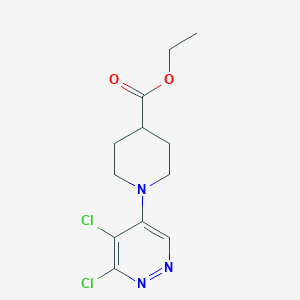
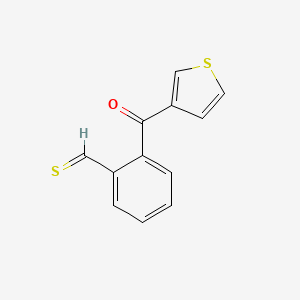

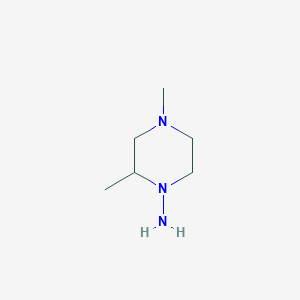
![(3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol](/img/structure/B13092900.png)
